
Carbuterol
描述
Carbuterol, also known as this compound hydrochloride, is a short-acting beta-2 adrenoreceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease. This compound is known for its selective action on the bronchial smooth muscles, providing relief from bronchospasm without significantly affecting the heart .
准备方法
Synthetic Routes and Reaction Conditions: Carbuterol can be synthesized through a multi-step process involving the reaction of 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenylurea with various reagents. The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-5-nitrophenylurea with tert-butylamine to form the intermediate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Carbuterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen and a palladium catalyst.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated this compound derivatives.
科学研究应用
Medical Applications
Carbuterol has been investigated for its therapeutic effects in treating respiratory diseases:
- Asthma Management : Clinical trials have demonstrated that this compound significantly improves lung function in asthma patients, with a notable increase in forced expiratory volume (FEV1) . A study indicated that a 3 mg dosage administered thrice daily was more effective than both lower doses of this compound and salbutamol .
- Chronic Obstructive Pulmonary Disease (COPD) : Research shows that this compound enhances airflow and mucous clearance in COPD patients, contributing to better overall lung function .
Biological Research
This compound is utilized in biological studies to understand its effects on bronchial smooth muscle:
- Bronchodilation Studies : In vitro studies have confirmed that this compound acts as a direct beta-adrenergic agonist, inhibiting the release of histamine from sensitized lung tissues . This property is crucial for developing new treatments for allergic reactions and asthma exacerbations.
Chemical Research
In chemistry, this compound serves as a model compound for studying beta-2 adrenergic receptor interactions:
- Drug Development : this compound's structure and mechanism of action inform the design of new bronchodilator drugs. Its selectivity profile aids researchers in creating compounds with improved therapeutic indices .
Data Table: Summary of Clinical Studies on this compound
Case Study 1: Asthma Management
A double-blind crossover study involving 30 patients suffering from bronchial asthma showed that this compound at 3 mg thrice daily resulted in a 42% increase in FEV1 after four hours compared to baseline measurements. The study concluded that this dosage was superior to lower doses and other medications like salbutamol regarding subjective improvement and clinical outcomes .
Case Study 2: Cardiovascular Effects
In a metabolic study involving eight male subjects with mild to moderate asthma, administration of 4 mg this compound led to significant increases in glucose, insulin, lactate, and free fatty acids. While the lower dose (2 mg) had negligible side effects, the higher dose was associated with increased pulse rate and arterial pressure but remained clinically manageable .
作用机制
Carbuterol exerts its effects by selectively binding to beta-2 adrenoreceptors located on the bronchial smooth muscles. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm. The selective action of this compound on beta-2 adrenoreceptors minimizes its effects on the heart, making it a safer option for patients with respiratory conditions .
相似化合物的比较
Albuterol: Another short-acting beta-2 adrenoreceptor agonist used as a bronchodilator.
Terbutaline: A beta-2 adrenoreceptor agonist with similar bronchodilatory effects.
Salmeterol: A long-acting beta-2 adrenoreceptor agonist used for prolonged relief from bronchospasm.
Comparison:
Selectivity: Carbuterol has a higher selectivity for bronchial smooth muscles compared to albuterol and terbutaline, reducing the risk of cardiovascular side effects.
Duration of Action: this compound is a short-acting agent, similar to albuterol and terbutaline, but unlike salmeterol, which is long-acting.
Potency: this compound is potent in its action, providing effective bronchodilation at lower doses compared to some other beta-2 adrenoreceptor agonists
This compound stands out due to its high selectivity and potency, making it a valuable compound in the treatment of respiratory conditions.
生物活性
Carbuterol is a selective β2-adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its pharmacological effects, safety profile, and potential therapeutic applications.
Pharmacological Properties
This compound exhibits significant bronchodilator activity, which has been compared to that of other adrenergic agonists. A study involving 12 patients with bronchial asthma found that this compound (2 mg, three times daily) produced greater increases in forced expiratory volume and midmaximal expiratory flow rate compared to ephedrine (25 mg, three times daily) after ten days of treatment. Notably, no side effects were reported with this compound, indicating a favorable safety profile compared to ephedrine .
Table 1: Comparative Bronchodilator Effects of this compound and Ephedrine
Parameter | This compound (2 mg) | Ephedrine (25 mg) |
---|---|---|
Mean increase in FEV1 (L) | Significant | Moderate |
Mean increase in MMEF (L/s) | Significant | Moderate |
Side effects | None | Mild |
This compound selectively stimulates β2-adrenergic receptors located in bronchial smooth muscle, leading to relaxation and dilation of airways. This selectivity minimizes cardiovascular side effects commonly associated with non-selective adrenergic agonists. Research indicates that this compound has a relatively weak stimulant activity on β1 receptors, which are responsible for cardiac contractility and heart rate .
Safety and Efficacy
The safety profile of this compound has been evaluated through various studies. In one randomized double-blind trial, no adverse events were reported during the administration of this compound at therapeutic doses. This contrasts with other bronchodilators that may cause cardiovascular complications or other side effects .
Summary of Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound and its derivatives:
- Bronchodilation : Effective in improving pulmonary function in asthma patients.
- Safety : No significant adverse effects reported during clinical trials.
- Potential for Muscle Preservation : Similar compounds suggest possible applications beyond respiratory conditions.
属性
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-46-1 (mono-hydrochloride) | |
Record name | Carbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00865737 | |
Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-47-2 | |
Record name | Carbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34866-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbuterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carbuterol is a β2-adrenergic agonist, meaning it selectively binds to and activates β2-adrenergic receptors. [, , , ] These receptors are primarily found in smooth muscle cells lining the airways. Upon activation, this compound initiates a signaling cascade that ultimately leads to smooth muscle relaxation, resulting in bronchodilation and improved airflow. [, ]
A: While some studies initially suggested differences, in vitro experiments using guinea pig trachea and blood vessels demonstrated that the trachea-blood vessel selectivity of β-adrenoceptor stimulants like this compound is likely due to the influence of extraneuronal uptake (ENU), rather than inherent differences in the receptors themselves. []
A: Yes, studies in rats have shown that subcutaneous injections of this compound can elicit a dipsogenic effect, meaning it increases thirst. This effect is dose-dependent and appears to be mediated by the stimulation of the renin-angiotensin system. []
A: While some β2-agonists like isoproterenol increase cyclic AMP levels in bovine tracheal muscle alongside relaxation, this compound and salbutamol were found to relax the muscle without significantly impacting cyclic AMP content. [, ] This suggests that alternative pathways may contribute to their bronchodilatory effects.
ANone: The molecular formula of this compound hydrochloride is C18H30ClN3O3, and its molecular weight is 371.9 g/mol.
A: this compound exhibits a complex degradation pattern in aqueous solutions, primarily influenced by pH. At extreme pH values (very acidic or basic), specific acid and base catalyses dominate the degradation process. [] Intramolecular catalysis plays a significant role, with both protonated and unprotonated phenolic groups participating in the reaction. [] The primary degradation pathway involves the cyclization of this compound, forming a derivative through the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in ammonia expulsion. []
A: The specific structural features of this compound, including the tert-butylamino group and the urea group, are crucial for its β2-adrenergic receptor selectivity and bronchodilatory activity. These groups interact with specific amino acid residues in the receptor binding pocket, leading to receptor activation and downstream signaling. [, , ]
A: this compound is typically formulated as an aerosol for inhalation or as tablets for oral administration. [, , , , , , , ] Specific formulation strategies are employed to optimize drug delivery and enhance its therapeutic efficacy. These strategies may include the use of excipients to improve solubility, stabilize the drug against degradation, or enhance its absorption and bioavailability. [, ]
A: Inhaled this compound exhibits a longer duration of action compared to some other β2-agonists like isoproterenol and hexoprenaline. This prolonged effect is attributed to its slower rate of metabolism and elimination from the body. [, , ] Studies have shown that the bronchodilatory effects of inhaled this compound can persist for up to 8 hours. [, ]
A: this compound can be administered via inhalation or orally. [, , , , , , , ] Inhalation allows for direct delivery to the lungs, resulting in a faster onset of action and potentially fewer systemic side effects. [, , ] Oral administration, while convenient, is associated with a slower onset and a longer duration of action. [, , ]
A: Preclinical studies have utilized various animal models, including guinea pigs and dogs, to investigate the bronchodilatory effects of this compound and its impact on tracheal mucous velocity. [, , ] These studies have provided valuable insights into the drug's mechanism of action and its potential therapeutic benefits.
A: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with asthma. [, , , , , , , , , ] These studies have generally demonstrated that this compound, administered either orally or via inhalation, effectively improves lung function and reduces asthma symptoms.
A: Various analytical methods have been developed and validated for the detection and quantification of this compound in biological matrices, including urine and animal tissues. [, , , , ] These methods often involve a combination of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection. [, , , ] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific techniques commonly employed for this compound analysis. [, , ]
A: Yes, researchers have developed sensitive immunochromatographic strips for the rapid detection of this compound and other β-agonists in various matrices. [] These strips utilize highly specific monoclonal antibodies, such as 3G10, that exhibit broad cross-reactivity with multiple β-agonists, including this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。